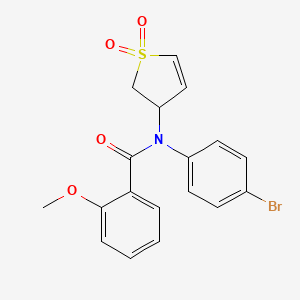
N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction between a 1,4-diketone and an amine . The synthesis of oxazole derivatives typically involves the cyclodehydration of an amino alcohol or from the cyclization of a haloformaldoxime .Molecular Structure Analysis
The molecular structure of such compounds is characterized by their conformational preferences, which can be influenced by the specific array of functional groups present.Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of pyrrole and oxazole derivatives can include nucleophilic addition-cyclization processes.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . The properties of the specific compound “N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide” would need to be determined experimentally.科学的研究の応用
Antimicrobial Activity
Pyrrolopyrazine derivatives, including those with the 5-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-oxazole-2-carboxamide scaffold, have demonstrated significant antimicrobial properties . Researchers have investigated their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antibiotics or antifungal agents.
Antiviral Potential
The kinase inhibitory activity of pyrrolopyrazine derivatives, particularly those with the 5-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-oxazole-2-carboxamide core, suggests their potential as antiviral agents. Further research could explore their efficacy against specific viruses, including RNA viruses like SARS-CoV-2 .
Kinase Inhibition
Pyrrolopyrazines, including the 5-phenyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-oxazole-2-carboxamide scaffold, have been investigated as kinase inhibitors. These compounds may interfere with cellular signaling pathways, making them relevant for targeted therapies in diseases like cancer and autoimmune disorders.
作用機序
Safety and Hazards
将来の方向性
The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and evaluation for various biological activities. These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
特性
IUPAC Name |
5-phenyl-N-(2-pyrrol-1-ylethyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(17-8-11-19-9-4-5-10-19)16-18-12-14(21-16)13-6-2-1-3-7-13/h1-7,9-10,12H,8,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZYHDRBQKPRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-5-phenyloxazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)
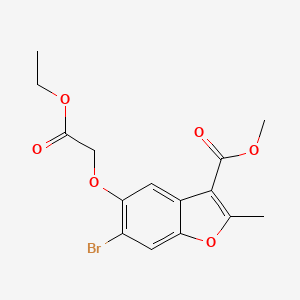
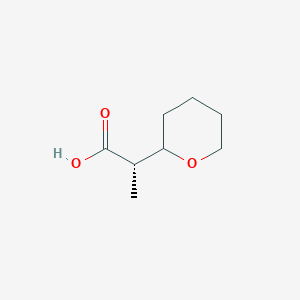
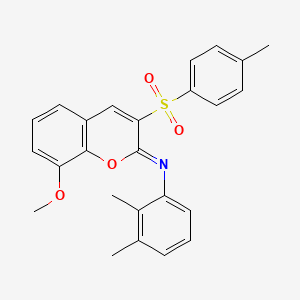
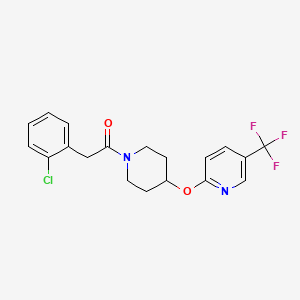
![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
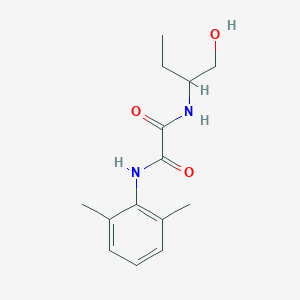
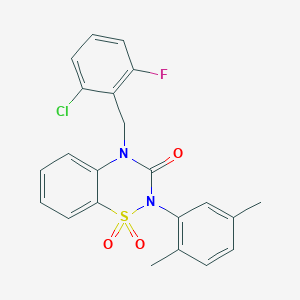
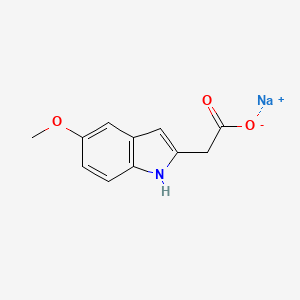
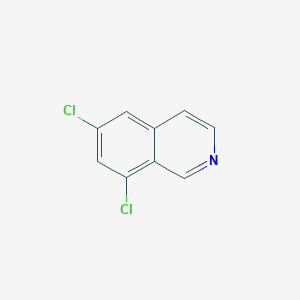
![1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2584379.png)

![Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2584382.png)
